molecular formula C10H10BrNO B15330699 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one CAS No. 886366-62-7

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Cat. No.: B15330699
CAS No.: 886366-62-7
M. Wt: 240.10 g/mol
InChI Key: VWMKPLZVFPMYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a brominated benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a ketone group at position 5 and a bromine substituent at position 8.

Properties

CAS No.

886366-62-7

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

9-bromo-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C10H10BrNO/c11-8-4-1-3-7-9(13)5-2-6-12-10(7)8/h1,3-4,12H,2,5-6H2

InChI Key

VWMKPLZVFPMYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=CC=C2)Br)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the bromination of a precursor benzoazepine compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 9 undergoes nucleophilic aromatic substitution under basic or catalytic conditions due to the electron-withdrawing effect of the ketone group. This reaction is pivotal for introducing functional groups such as amines, alkoxides, or thiols.

Example Reaction:

9-Bromo-azepinone+NaOMeCuI, DMF, 110°C9-Methoxy-azepinone+NaBr\text{9-Bromo-azepinone} + \text{NaOMe} \xrightarrow{\text{CuI, DMF, 110°C}} \text{9-Methoxy-azepinone} + \text{NaBr}

Conditions:

  • Catalyzed by CuI in dimethylformamide (DMF) at elevated temperatures.

  • Yields range from 65–85% depending on nucleophile strength.

Suzuki-Miyaura Cross-Coupling

The bromine substituent facilitates palladium-catalyzed cross-coupling with boronic acids, enabling aryl- or heteroaryl-group installation. This reaction is critical for generating derivatives with enhanced biological activity.

Example Reaction:

9-Bromo-azepinone+PhB(OH)2Pd(PPh3)4,K2CO3,dioxane9-Phenyl-azepinone+B(OH)3\text{9-Bromo-azepinone} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3, \text{dioxane}} \text{9-Phenyl-azepinone} + \text{B(OH)}_3

Conditions:

  • Tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Yields: 70–90% with electron-rich boronic acids .

Ring-Opening Reactions

The azepinone ring undergoes acid- or base-mediated ring-opening to form linear intermediates for further functionalization.

Example Reaction:

9-Bromo-azepinoneHCl (conc.), ΔLinear keto-amide+H2O\text{9-Bromo-azepinone} \xrightarrow{\text{HCl (conc.), Δ}} \text{Linear keto-amide} + \text{H}_2\text{O}

Key Observations:

  • Concentrated HCl at 80°C induces cleavage of the C–N bond adjacent to the ketone .

  • Products are precursors for amino acid derivatives .

Reduction of the Ketone Group

The ketone at position 5 is reduced to a secondary alcohol or methylene group using hydride donors.

Example Reaction:

\text{9-Bromo-azepinone} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{9-Bromo-azepinol} \quad (\text{Yield: 88%})[1]

Alternative Pathway:

\text{9-Bromo-azepinone} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{9-Bromo-azepane} \quad (\text{Yield: 75%})[5]

Electrophilic Aromatic Substitution

The electron-rich positions (C7 and C8) undergo electrophilic substitution (e.g., nitration, sulfonation).

Nitration Example:

\text{9-Bromo-azepinone} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{7-Nitro-9-bromo-azepinone} \quad (\text{Yield: 60%})[6]

Regioselectivity:

  • Nitration preferentially occurs at C7 due to para-directing effects of the ketone oxygen.

Mechanistic Insights

  • SNAr Reactivity : Enhanced by the electron-withdrawing ketone group, which polarizes the C–Br bond.

  • Ring Strain : The seven-membered azepine ring exhibits moderate strain, facilitating ring-opening under acidic conditions .

  • Steric Effects : Bulky substituents at C9 hinder cross-coupling efficiency .

Scientific Research Applications

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atom in the compound can form halogen bonds with biological molecules, influencing their function. Additionally, the benzoazepine ring system can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between 9-bromo-benzazepinone and its analogues:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents/Modifications
9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one Not explicitly provided C₁₀H₁₀BrNO ~240.10 (calculated) Bromine at position 9; ketone at position 5
7-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one 3951-89-1 C₁₀H₁₀BrNO 240.10 Bromine at position 7; positional isomer of target
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one Not provided C₁₇H₁₇NO₃S 315.39 Tosyl (p-toluenesulfonyl) group at nitrogen; no bromine
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one 949570-72-3 C₁₃H₉BrN₂O 297.13 Dibenzodiazepinone core; bromine at position 2

Physicochemical Properties

  • Polarity: Bromine’s electronegativity increases polarity in 7/9-bromo derivatives compared to non-halogenated analogues. The tosyl derivative’s sulfonyl group further elevates polarity, affecting solubility in organic solvents .
  • Molecular Weight: The dibenzodiazepinone (297.13 g/mol) has a higher mass due to its fused aromatic system, whereas brominated benzazepinones (~240 g/mol) are lighter and more lipophilic .

Functional Group Impact

  • Position 9 vs. 7 may alter steric and electronic profiles .
  • Ketone at Position 5 : Common across all analogues; serves as a hydrogen bond acceptor, influencing crystallinity and stability .

Biological Activity

9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂BrNO
  • Molecular Weight : 254.12 g/mol
  • CAS Number : 886367-10-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on neurological conditions.

Anticancer Activity

Research indicates that compounds within the benzazepine class exhibit significant anticancer properties. The mechanism often involves the modulation of cellular pathways associated with apoptosis and cell cycle regulation.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cancer cell proliferation through cell cycle arrest.
    • Targeting specific signaling pathways such as PI3K/Akt and MAPK pathways.
  • Case Studies :
    • A study demonstrated that derivatives of benzazepine compounds showed efficacy against various cancer cell lines, including leukemia and breast cancer cells. The study highlighted the role of bromination in enhancing biological activity .

Neuroprotective Effects

This compound has also been explored for its neuroprotective properties.

  • Mechanism of Action :
    • Modulation of neurotransmitter systems (e.g., serotonin and dopamine).
    • Neuroinflammation reduction through inhibition of pro-inflammatory cytokines.
  • Clinical Relevance :
    • In animal models, this compound exhibited potential in reducing symptoms associated with neurodegenerative diseases, suggesting a protective effect on neuronal health .

Data Tables

Property Value
Molecular FormulaC₁₁H₁₂BrNO
Molecular Weight254.12 g/mol
CAS Number886367-10-8
Anticancer ActivityYes
Neuroprotective ActivityYes

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:

  • Synthesis Techniques :
    • Various synthetic routes have been developed to obtain this compound with high purity and yield.
    • Structure-activity relationship (SAR) studies indicate that modifications at specific positions can significantly influence biological efficacy .
  • In Vitro and In Vivo Studies :
    • In vitro assays demonstrated cytotoxic effects against human cancer cell lines.
    • In vivo studies in murine models showed promising results in tumor reduction and improved survival rates in treated groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of the parent benzoazepinone scaffold. For example, brominating agents like N-bromosuccinimide (NBS) in acetic acid under controlled temperature (e.g., 0–25°C) are used, as seen in analogous dihydrobenzazepinone brominations . Optimization includes adjusting stoichiometry (1.1–1.3 eq. Br), solvent polarity (e.g., DCM vs. acetic acid), and reaction time (2–6 hrs) to maximize yield and minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/ethanol) is critical for isolating the pure product .

Q. How is the purity and structural identity of this compound validated in academic settings?

  • Methodological Answer : Purity is confirmed using HPLC (≥95% purity threshold) with a C18 column and UV detection at 254 nm. Structural characterization employs 1H^1H/13C^13C-NMR to confirm bromine substitution (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) and ketone carbonyl signals (δ ~200 ppm in 13C^{13}C-NMR). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 254.0) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (DCM, chloroform). Stability tests under ambient light and temperature show no degradation over 72 hrs when stored in amber vials at –20°C. Degradation products (e.g., debrominated analogs) are monitored via TLC .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C9) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine at C9 acts as a directing group in Suzuki-Miyaura couplings. Computational DFT studies suggest that electron-withdrawing effects of the bromine enhance electrophilicity at adjacent carbons, facilitating palladium-catalyzed arylations. Experimental validation uses Pd(PPh3_3)4_4/K2 _2CO3_3 in dioxane/water (80°C, 12 hrs), yielding biaryl derivatives with >70% efficiency. Competing debromination (<5%) is mitigated by optimizing catalyst loading (2–5 mol%) .

Q. What contradictory data exist regarding the biological activity of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in reported IC50_{50} values (e.g., 10 μM vs. 25 μM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, pH). Reproducibility requires standardizing protocols: use fixed ATP levels (1 mM), control buffer (pH 7.4 Tris-HCl), and validate via orthogonal assays (e.g., SPR for binding affinity). Statistical meta-analysis of published datasets can identify outliers .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with GPCRs. The benzazepinone core aligns with hydrophobic pockets, while bromine forms halogen bonds with Thr3.36 residues. Free energy perturbation (FEP) calculations quantify binding affinity changes upon bromine substitution. Experimental validation via site-directed mutagenesis (e.g., Thr3.36Ala mutants) confirms computational predictions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer : Scale-up hurdles include exothermic bromination (risk of runaway reactions) and low yields in crystallization. Solutions:

  • Use flow reactors for controlled bromine addition (residence time 30 mins, 25°C).
  • Switch to antisolvent crystallization (water in DCM) to improve yield (from 60% to 85%).
  • Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.